(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
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Overview
Description
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Coupling with the Nitrophenyl Group: The nitrophenyl group is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction.
Vinylation: The vinyl group is introduced through a Heck reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the thiazole ring can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide
- (Z)-N-(4-((2-cyano-2-(4-(2-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
Uniqueness
What sets (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide apart from similar compounds is the presence of the 3-nitrophenyl group. This structural feature imparts unique chemical and biological properties, making it particularly effective in certain applications, such as its potential anti-cancer activity.
Biological Activity
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound characterized by its thiazole ring, cyano group, and nitrophenyl moiety. This structure indicates potential applications in medicinal chemistry, particularly due to its diverse biological activities. The presence of multiple functional groups suggests that this compound may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N4O7S2, with a molecular weight of 542.6 g/mol. The structural features include:
- Thiazole Ring : Known for its role in various pharmaceuticals.
- Cyano Group : Enhances reactivity and potential biological interactions.
- Nitrophenyl Moiety : Can improve the compound's biological profile through increased reactivity.
1. Antimicrobial Activity
Research on thiazole derivatives indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar effects warrants further investigation.
2. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, certain thiazole compounds have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity . The unique combination of functional groups in this compound may enhance its efficacy against tumor cells.
The mechanism of action for compounds like this compound likely involves interactions with specific molecular targets. The thiazole ring can modulate enzyme activity, while the cyano group may form hydrogen bonds with active site residues, increasing binding affinity . Additionally, the nitrophenyl group could engage in π–π stacking interactions, stabilizing the compound-enzyme complex.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with similar structural features have shown varying degrees of activity based on substitutions at specific positions on the thiazole or phenyl rings . The presence of electron-donating or withdrawing groups can significantly influence the compound's efficacy.
Compound Name | Structural Features | Notable Activities |
---|---|---|
5-Nitrothiazole | Thiazole ring with nitro group | Antimicrobial |
2-Cyanoacrylate | Cyano group with vinyl functionality | Adhesive properties |
Thiazolidinedione | Thiazole ring with carbonyls | Antidiabetic effects |
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13(26)23-17-7-5-16(6-8-17)22-11-15(10-21)20-24-19(12-29-20)14-3-2-4-18(9-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOMRVNEXFZIB-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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